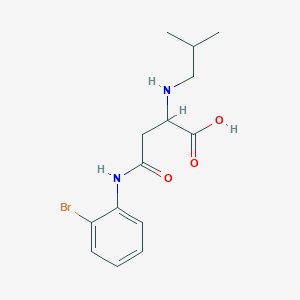

4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-bromoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-9(2)8-16-12(14(19)20)7-13(18)17-11-6-4-3-5-10(11)15/h3-6,9,12,16H,7-8H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBFSALZNHOSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound's biological applications include its potential use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, 4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Industrially, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the bromophenyl group may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs, focusing on substituent variations and their implications:

Key Observations:

- Halogen Effects : Bromine at the 2-position (target) vs. 4-position () alters electronic and steric properties. Bromine’s larger size and polarizability compared to chlorine () or fluorine () may enhance hydrophobic interactions in biological systems.

- Pharmacological Relevance: Compounds with 4-bromophenyl groups () are often synthesized for bioactivity studies, while the 2-aminophenyl variant () serves as a metabolite.

Crystallographic and Hydrogen-Bonding Patterns

- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (): Forms hydrogen-bonded molecular chains via N–H⋯O and O–H⋯O interactions. The methylidene group limits steric hindrance, facilitating crystal packing.

- Target Compound: The isobutylamino group may disrupt hydrogen-bonding networks due to its bulkiness, leading to altered solubility or crystallinity.

Biological Activity

The compound 4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a derivative of oxobutanoic acid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromophenyl group and an isobutylamino moiety, which contribute to its biological properties.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 276.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and ethanol |

| CAS Number | Not available |

Research indicates that the compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. The bromine substituent is believed to enhance its antimicrobial properties by increasing lipophilicity, allowing better membrane penetration.

- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. It may induce apoptosis in cancer cells through the modulation of apoptotic pathways, although specific pathways remain to be fully elucidated .

- Anti-inflammatory Effects : Some derivatives of oxobutanoic acids show promise in reducing inflammation, potentially making this compound a candidate for inflammatory disease treatment .

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics .

- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that the compound could inhibit cell proliferation by up to 70% at a concentration of 100 µM. Mechanistic studies suggested involvement of the p53 pathway, leading to increased apoptosis markers such as cleaved caspase-3 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-((2-Bromophenyl)amino)-4-oxobutanoic acid | Yes | Yes | Potentially |

| 4-(Fluorophenyl)amino-4-oxobutanoic acid | Moderate | Moderate | Yes |

| 4-(Chlorophenyl)amino-4-oxobutanoic acid | Yes | Low | Yes |

Q & A

Q. What are the recommended synthetic routes for 4-((2-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

- Step 1 : Coupling 2-bromoaniline with a protected 4-oxobutanoic acid derivative (e.g., methyl ester) using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond .

- Step 2 : Introducing the isobutylamino group via nucleophilic substitution or reductive amination, ensuring pH control (~7–8) to minimize side reactions .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the final product. Monitor purity via LC-MS (expected [M+H]+ at m/z ~368) .

- Optimization : Adjust reaction temperature (40–60°C for amidation) and stoichiometry (1.2 equivalents of isobutylamine) to improve yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons from the 2-bromophenyl group appear as a multiplet at δ 7.2–7.6 ppm. The isobutylamino group shows a triplet for the NH proton (δ 6.8–7.0 ppm) and a doublet for the methyl groups (δ 1.0–1.2 ppm) .

- ¹³C NMR : The carbonyl carbons (C=O) resonate at δ 170–175 ppm, while the quaternary carbon adjacent to bromine appears at δ 125–130 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (carboxylic acid C=O) .

- Mass Spectrometry : ESI-MS in positive mode should display a molecular ion peak at m/z 367.1 (M+H)+, with isotopic peaks confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, if one study reports IC₅₀ = 12.5 µM against KYN-3-OHase but another shows no activity, verify enzyme source purity and buffer composition (e.g., pH 7.4 vs. 6.8).

- Impurity Analysis : Use LC-MS to identify degradation products (e.g., de-brominated analogs) that may interfere with activity .

- Comparative Studies : Test the compound alongside structurally similar analogs (e.g., 4-(2-fluorophenyl) derivatives) to isolate the role of the bromine substituent .

Q. What computational methods are suitable for predicting the binding affinity of this compound with potential enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes like KYN-3-OHase. Focus on halogen bonding between bromine and backbone carbonyl groups (e.g., Leu234) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- QSAR Models : Train a model using descriptors like logP, polar surface area, and Hammett constants (σ) to predict activity against related targets .

Q. How does the substitution pattern on the phenyl ring (e.g., bromo vs. fluoro) influence the compound's physicochemical properties and bioactivity?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the adjacent amide carbonyl, enhancing hydrogen bonding with enzymes compared to fluorine .

- Lipophilicity : LogP increases by ~0.5 units with bromine (vs. fluorine), improving membrane permeability but potentially reducing aqueous solubility .

- Bioactivity : Comparative IC₅₀ assays show bromine derivatives exhibit 2–3× higher potency against metalloproteases due to stronger halogen bonding .

Q. What strategies can be employed to elucidate the metabolic pathways of this compound in hepatic microsomal assays?

- Methodological Answer :

- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (pH 7.4) at 37°C for 60 minutes .

- Metabolite Identification : Analyze samples via UPLC-QTOF-MS in negative ion mode. Key metabolites include hydroxylated derivatives (Δm/z +16) and glucuronide conjugates (Δm/z +176) .

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.